![molecular formula C9H20O2Si B14330758 Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane CAS No. 105482-24-4](/img/structure/B14330758.png)
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane typically involves the reaction of 2-(2-methyl-1,3-dioxolan-2-yl)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane involves the formation of stable silyl ether linkages, which protect functional groups from unwanted reactions. The compound interacts with molecular targets through its silicon atom, which can form strong bonds with oxygen, nitrogen, and carbon atoms. This interaction is crucial in various synthetic and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity.
2-(Trimethylsilyl)ethanol: Similar structure but with different functional groups.
Uniqueness
Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane is unique due to its combination of a trimethylsilyl group with a dioxolane ring, providing both stability and reactivity. This makes it particularly useful in protecting group chemistry and in applications requiring robust and versatile silylating agents .
Propriétés
Numéro CAS |
105482-24-4 |
|---|---|
Formule moléculaire |
C9H20O2Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
trimethyl-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane |
InChI |
InChI=1S/C9H20O2Si/c1-9(10-6-7-11-9)5-8-12(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
MIOIGEGPBSMDMP-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
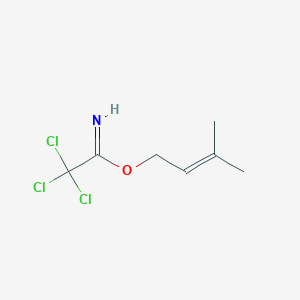

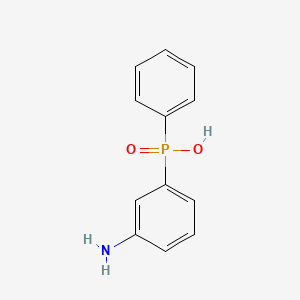

![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
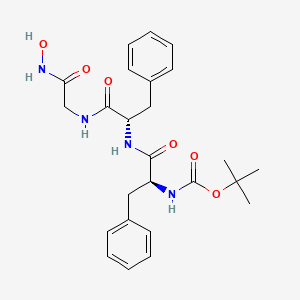
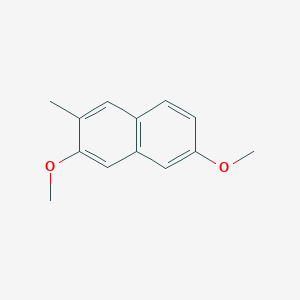
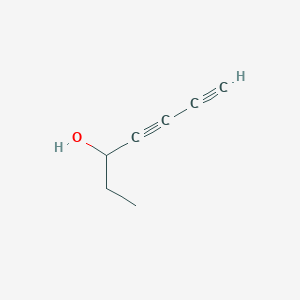
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
